7-Methoxypyrrolo[1,2-a]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxypyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-5-12-11(7-10)13-8-9-3-2-6-14(9)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQZUMPEYBYPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Modification:
One of the most direct strategies is the structural modification of the parent molecule. By introducing specific functional groups, researchers can disrupt the intermolecular forces that lead to aggregation and improve the compound's solubility and absorption characteristics. A key approach involves the addition of hydrophilic or water-soluble side chains. For example, the development of MDL-811, a pyrrolo[1,2-a]quinoxaline-based derivative, involved adding a water-soluble fragment which resulted in a dramatic improvement in bioavailability to 92.96% in mouse models. This highlights the success of rational drug design in overcoming the inherent poor bioavailability of the core scaffold.
| Compound Class | Modification Strategy | Outcome | Reference |
| Quinoline (B57606) Derivative | N/A (Baseline) | Poor aqueous solubility, Oral Bioavailability (F) = 4.24% | |
| MDL-811 (pyrrolo[1,2-a]quinoxaline derivative) | Addition of a water-soluble fragment | Improved Sirt6 deacetylation activity, Oral Bioavailability (F) = 92.96% | |
| Compound 9 (pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative) | Structural modifications for noncovalent BTK inhibition | Improved oral exposure property and antitumor efficacy |
Advanced Formulation Strategies:
When intrinsic molecular properties cannot be sufficiently modified, advanced formulation strategies provide an alternative path to enhance bioavailability. These techniques focus on optimizing the delivery of the compound to its site of absorption. researchgate.net
| Formulation Strategy | Mechanism of Action | Potential Advantages for 7-Methoxypyrrolo[1,2-a]quinoxaline | References |
| Particle Size Reduction | |||
| Micronization | Reduces particle size to the micrometer range (2–5 μm), increasing the surface area-to-volume ratio. | Enhances dissolution rate as described by the Noyes-Whitney equation. | researchgate.net |
| Nanosuspensions | Reduces particle size to the nanometer range (100-500 nm), dramatically increasing surface area. | Significant improvement in dissolution velocity; can be suitable for injection or incorporation into solid dosage forms. | youtube.com |
| Solid Dispersions | |||
| Amorphous Solid Dispersions | The crystalline compound is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | Overcomes lattice energy, leading to higher apparent solubility and faster dissolution. | researchgate.netyoutube.com |
| Lipid-Based Formulations | |||
| Self-Emulsifying Drug Delivery Systems (SMEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon mild agitation in an aqueous medium. | Presents the drug in a solubilized state, bypassing the dissolution step and potentially utilizing lipid absorption pathways. | |
| Solubilization using Excipients | |||
| Cyclodextrin Complexes | Forms inclusion complexes where the hydrophobic drug molecule is held within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves water solubility. | Enhances solubility, can improve stability, and may mask unpleasant taste. | |
| Surfactants/Co-solvents | Surfactants form micelles that encapsulate the drug, while co-solvents (water-miscible organic solvents) can increase solubility. | Can be combined with pH modification for a markedly improved solubilization effect for oral or parenteral formulations. |
By systematically applying these chemical and formulation approaches, researchers can effectively address the challenges of molecular aggregation and poor bioavailability. Such efforts are crucial for the continued investigation and development of this compound and its derivatives, enabling a more accurate assessment of their biological activities and paving the way for potential therapeutic applications.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the 7-Methoxy Group on the Biological Activity Profile of Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives
The substitution pattern on the benzene (B151609) ring of the pyrrolo[1,2-a]quinoxaline scaffold is a critical determinant of biological activity. While extensive research has covered various positions, the specific influence of a methoxy (B1213986) group at position 7 is a key aspect of SAR studies. The nature of substituents on the tricyclic ring can significantly modulate the compound's properties, including its ability to interact with biological targets.
Research on related quinoxaline (B1680401) derivatives has shown that the introduction of electron-withdrawing substituents at positions 6 or 7 can promote cytotoxicity and antimicrobial activity. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, a related heterocyclic system, methoxy group substitutions played a crucial role in their anticancer activity. In studies on Sirt6 activators based on the pyrrolo[1,2-a]quinoxaline core, it was found that hydrophobic groups such as methyl and trifluoromethyl on the tricyclic ring were beneficial for activity, whereas hydrophilic substituents like hydroxyl groups were unfavorable. The presence of a halogen atom at position 7 has been identified as critical for the anti-leishmaniasis activity of quinoxaline-2-carbonitrile 1,4-dioxides. This highlights the sensitivity of the 7-position to substitution, where the electronic and steric properties of the group can dramatically alter the pharmacological outcome.
Impact of Substituent Position and Chemical Nature on Pharmacological Efficacy
The pharmacological efficacy of pyrrolo[1,2-a]quinoxaline derivatives is highly dependent on the specific placement and chemical nature of their substituents. Modifications at various positions of the core structure, including the pyrrole, quinoxaline, and any attached moieties, have been shown to fine-tune their biological actions.
The electronic properties of substituents on the pyrrolo[1,2-a]quinoxaline framework significantly influence their biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can enhance pharmacological efficacy, depending on their position and the specific biological target. For example, in the development of Sirt6 activators, hydrophobic groups, which can be either electron-donating (like methyl) or electron-withdrawing (like trifluoromethyl), were found to be beneficial for the activating effect. Conversely, hydrophilic substituents tended to result in a dramatic loss of potency. In other quinoxaline series, the introduction of an electron-withdrawing nitro group at the seventh position was found to decrease anticancer activity. Similarly, for a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, only those bearing a strong electron-withdrawing cyano group showed the desired inhibitory activity, an effect attributed to the creation of an electron-rich region that influences binding. mdpi.com This suggests that the electronic influence of a substituent can alter the molecule's electrostatic potential, which is crucial for its interaction with protein targets. mdpi.com
Halogenation of the pyrrolo[1,2-a]quinoxaline ring system is a key strategy in modulating biological activity. The position of the halogen atom is of particular importance. For instance, substitution with an 8-fluoro group on the pyrrolo[1,2-a]quinoxaline core led to a decrease in Sirt6 deacetylation activity. In contrast, a different study identified 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid as a potent inhibitor of human protein kinase CK2, with an IC50 of 49 nM, highlighting the positive contribution of a chloro-substituted phenylamino (B1219803) moiety. The direct chlorination of the parent pyrrolo[1,2-a]quinoxaline molecule primarily yields the 1-chloro derivative, with a smaller amount of the 3-chloro compound. Furthermore, the presence of a halogen atom at position 7 of the quinoxaline core has been described as critical for the anti-leishmaniasis activity in a series of quinoxaline 1,4-dioxides. These findings underscore that both the type of halogen and its specific location on the scaffold are critical parameters for optimizing pharmacological efficacy.
The incorporation of additional heterocyclic rings into the pyrrolo[1,2-a]quinoxaline structure is a widely used strategy to enhance or modify biological activity. The nature of the attached heterocycle can profoundly impact potency and selectivity.
For example, in the pursuit of Sirt6 activators, attaching different heterocyclic moieties to the core structure yielded varied results. While 2-(azetidin-1-yl) and 2-(pyrrolidin-1-yl) groups had a minor impact, the introduction of a pyridine (B92270) ring was a key feature of the lead compound. Further modifications, such as attaching a 3-hydroxyazetidine moiety, also resulted in potent activity. In a separate line of research, two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated as inhibitors of drug efflux pumps in Candida albicans. Many of these compounds acted as dual inhibitors of the CaCdr1p and CaMdr1p transporters. Furthermore, the substitution of a pyridine ring with a benzene ring in one Sirt6 activator derivative led to only a slight decrease in potency, indicating that in some contexts, different aromatic systems can be well-tolerated.
Table 1: Effect of Heterocyclic Moieties on Sirt6 Activation
| Compound ID | Attached Heterocycle at Position 2 | Activation Fold at 100 µM | Reference |
|---|---|---|---|
| 15 | 2-dimethylamino | ~1.04 - 1.47 | |
| 16-17 | 2-(azetidin-1-yl) | ~1.04 - 1.47 | |
| 18 | 2-(pyrrolidin-1-yl) | ~1.04 - 1.47 | |
| 19-21 | Heterocycles with terminal -NHCH3 | >4 | |
| 44 | 3-hydroxyazetidine (via carbamide linker) | 5.26 |
Conformational Aspects and Molecular Flexibility in SAR
The three-dimensional shape and flexibility of pyrrolo[1,2-a]quinoxaline derivatives are critical factors in their interaction with biological targets. The conformation of the molecule, which is influenced by its substituents, dictates how it fits into a binding pocket and establishes key interactions.
Studies on the photophysical properties of these compounds have shown that substituents at the 2 and 4 positions can induce higher rotational motion, which affects their excited-state arrangement. acs.org This highlights the inherent flexibility of the scaffold and how it can be controlled by substitution. Molecular docking studies have provided further insight into the importance of conformation. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-one derivatives, different substitution patterns led to two distinct binding orientations within the colchicine (B1669291) binding site of tubulin. Some compounds positioned a methoxy-substituted aryl ring deep within a hydrophobic pocket, while others were oriented towards a wider opening. Similarly, computational docking of pyrrolo[1,2-a]quinoxaline derivatives into an allosteric site of the PTP1B enzyme provided information on their putative binding modes. researchgate.net These findings demonstrate that molecular flexibility and the resulting conformational possibilities are key considerations in the rational design of new derivatives with specific biological activities.
Rational Drug Design Approaches Guided by SAR Insights
The development of novel therapeutic agents based on the pyrrolo[1,2-a]quinoxaline scaffold has been significantly advanced by the application of rational drug design principles. These approaches leverage insights from structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective molecules. While specific rational design studies exclusively targeting 7-Methoxypyrrolo[1,2-a]quinoxaline are not extensively documented in publicly available research, the broader exploration of substituted pyrrolo[1,2-a]quinoxaline derivatives provides a solid foundation for understanding the key structural determinants of biological activity. These insights can be extrapolated to inform the design of analogs based on the 7-methoxy-substituted core.
A key strategy in the rational design of pyrrolo[1,2-a]quinoxaline-based inhibitors has been the strategic modification of different positions on the heterocyclic core to probe interactions with specific biological targets. For instance, studies on pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of protein kinase CK2 have highlighted the importance of substitutions at the 3- and 4-positions. nih.gov The introduction of a carboxylic acid group at the 3-position and a substituted aniline (B41778) at the 4-position was found to be a promising strategy for achieving potent inhibition. nih.gov The most active compound in one such study, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, demonstrated an IC50 of 49 nM against human CK2. nih.gov This suggests that for the this compound scaffold, similar modifications could be a fruitful avenue for developing potent kinase inhibitors.
Furthermore, research into pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase has underscored the significance of substitutions at the C-4 position. nih.gov Preliminary SAR from these studies indicates that introducing a benzylpiperidinyl fluorobenzimidazole group at this position is crucial for antiproliferative activity against various cancer cell lines. nih.gov This highlights a rational design approach where a large, functionalized substituent is appended to the 4-position of the pyrrolo[1,2-a]quinoxaline core to enhance biological efficacy.
In the context of developing Sirt6 activators, SAR studies of pyrrolo[1,2-a]quinoxaline-based derivatives have been guided by a lead compound, UBCS039. The rational design strategy involved introducing a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety attached to the core structure. Molecular docking studies suggested that a protonated nitrogen on the side chain could form favorable π-cation interactions with a key tryptophan residue (Trp188) in the Sirt6 binding pocket, thereby stabilizing the compound's binding. This exemplifies a structure-based rational design approach where computational modeling informs the chemical modifications needed to enhance target engagement.
The tables below summarize the structure-activity relationships for various substituted pyrrolo[1,2-a]quinoxaline derivatives from different studies, providing a basis for the rational design of new analogs, including those based on the this compound scaffold.
Table 1: SAR of Phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic Acid Derivatives as CK2 Inhibitors nih.gov Data presented for illustrative purposes based on findings in the cited literature.
| Compound ID | R (Substitution on Phenylamino Group) | IC50 (nM) against human CK2 |
| 1a | H | > 10000 |
| 1b | 3-CF3 | 980 |
| 1c | 3-Cl | 49 |
| 1d | 3-Br | 110 |
| 1e | 3-I | 200 |
| 1f | 4-Cl | 120 |
Table 2: Antiproliferative Activity of Substituted Pyrrolo[1,2-a]quinoxalines nih.gov Data presented for illustrative purposes based on findings in the cited literature.
| Compound ID | Cell Line | IC50 (µM) |
| 1a | K562 | 4.5 |
| 1h | U937 | 5 |
| 1h | MCF7 | 8 |
Table 3: Sirt6 Activation by Pyrrolo[1,2-a]quinoxaline-Based Derivatives Data presented for illustrative purposes based on findings in the cited literature.
| Compound | Fold Activation at 100 µM | Fold Activation at 30 µM |
| 35 | ~7.5 | ~4.5 |
| 36 | ~8.0 | ~5.0 |
| 38 | ~7.0 | ~4.0 |
| 46 | ~6.5 | ~3.5 |
| 47 | ~6.0 | ~3.0 |
| 50 | ~5.5 | ~3.0 |
Mechanistic Insights into Biological Activities and Molecular Interactions
Target-Specific Interactions and Binding Mechanisms of 7-Methoxypyrrolo[1,2-a]quinoxaline Derivatives
The biological effects of this compound and its related derivatives are rooted in their ability to bind to and modulate the function of various critical proteins and cellular pathways.
Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Akt Kinase: The serine/threonine kinase Akt (Protein Kinase B) is a key node in cell survival and proliferation pathways, making it a significant target for cancer therapy. A series of substituted pyrrolo[1,2-a]quinoxaline derivatives have been synthesized as potential Akt kinase inhibitors. These compounds were designed as structural analogues of known quinoxaline-based inhibitors and were evaluated for their ability to stop the growth of human cancer cell lines where the active, phosphorylated form of Akt is present. This research highlighted the importance of specific substitutions on the pyrrolo[1,2-a]quinoxaline scaffold for antiproliferative activity. For instance, certain derivatives proved to be more potent at inhibiting cancer cell proliferation than reference inhibitors.
| Compound | Cell Line | Antiproliferative IC50 (µM) | Source |
| 1a | K562 (Leukemia) | 4.5 | |
| 1h | U937 (Leukemia) | 5 | |
| 1h | MCF7 (Breast Cancer) | 8 | |
| 1a | K562 (Leukemia) | 3-4 | |
| 1c | K562 (Leukemia) | 3-4 | |
| 1f | K562 (Leukemia) | 3-4 | |
| 1h | K562 (Leukemia) | 3-4 |
CK2 Kinase: Protein Kinase CK2 is another crucial enzyme implicated in cell growth, proliferation, and the suppression of apoptosis, making it a target for anti-cancer and anti-inflammatory drugs. Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acids have been identified as a novel class of potent human protein kinase CK2 inhibitors. Within a set of 15 synthesized compounds, several showed inhibitory concentrations in the micro- and sub-micromolar range, establishing the pyrrolo[1,2-a]quinoxaline skeleton as a promising scaffold for developing CK2 inhibitors.
| Compound | Target | Inhibitory IC50 (nM) | Source |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c | Human CK2 | 49 |
Other Kinases: Beyond Akt and CK2, the versatility of the scaffold is demonstrated by the development of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as highly potent and selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a major negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Pyrrolo[1,2-a]quinoxalines have been discovered to be potent and selective inhibitors of PTP1B, with some derivatives showing activity in the sub-micromolar range. The 4-benzyl derivative was identified as a particularly potent inhibitor with an IC50 of 0.24 μM. These compounds are thought to bind to an allosteric site known as the α3/α6/α7 pocket, rather than the active catalytic site. This allosteric inhibition leads to an insulin-mimetic effect, enhancing glucose uptake in cells. Further modifications, such as the addition of chlorine atoms, maintained potency while improving selectivity against the related T-cell protein tyrosine phosphatase (TC-PTP).
| Compound Type | Target | IC50 Range (µM) | Source |
| Pyrrolo[1,2-a]quinoxalines | PTP1B | 0.24 - sub-micromolar | |
| Pyrrolo[1,2-a]quinoxal-5-inium salts | PTP1B | 0.25 - 1.90 | |
| 4,5-dihydropyrrolo[1,2-a]quinoxalines | PTP1B | 0.25 - 1.90 |
CYP 121: Based on the reviewed literature, there is currently no available information regarding the inhibition of the enzyme CYP 121 by this compound or its derivatives.
Computational Chemistry and Molecular Modeling for Mechanistic Elucidation
Computational methods are indispensable for predicting and analyzing the molecular interactions that underpin the biological activity of the pyrrolo[1,2-a]quinoxaline scaffold. These in silico techniques allow researchers to visualize binding modes, understand electronic properties, and predict pharmacokinetic profiles, thereby guiding the design of more potent and selective derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the pyrrolo[1,2-a]quinoxaline scaffold, docking studies have been instrumental in identifying key interactions with various protein targets, providing a rational basis for their observed biological activities.
Derivatives of the pyrrolo[1,2-a]quinoxaline core have been identified as potent inhibitors of several protein kinases and other enzymes. Docking studies have revealed that these compounds can bind to both active and allosteric sites, depending on the target. For instance, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective activators of Sirtuin 6 (Sirt6), an enzyme targeted for treating various human diseases. nih.gov Molecular docking of these activators indicated that a protonated nitrogen on the side chain of one of the lead compounds forms crucial π-cation interactions with the amino acid residue Trp188, stabilizing the compound within an extended binding pocket. nih.gov
In another study, pyrrolo[1,2-a]quinoxalines were investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes. nih.gov Molecular docking simulations suggested a putative binding mode for these compounds to an allosteric pocket formed by the α3, α6, and α7 helices of the enzyme. nih.gov Furthermore, derivatives of the related pyrrolo[1,2-a]quinoxalin-4(5H)-one structure have been designed as noncovalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.govnih.gov These studies highlight the versatility of the scaffold in targeting different classes of enzymes.
Table 1: Summary of Molecular Docking Studies on Pyrrolo[1,2-a]quinoxaline Derivatives
| Target Protein | Derivative Type | Key Findings & Interactions | Reference(s) |
| Sirtuin 6 (Sirt6) | Pyrrolo[1,2-a]quinoxaline-based activators | Forms π-cation interactions with Trp188 in an extended binding pocket. | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Substituted Pyrrolo[1,2-a]quinoxalines | Binds to an allosteric pocket (α3/α6/α7). | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | Act as potent and selective noncovalent inhibitors. | nih.govnih.gov |
| Eph Tyrosine Kinases | Pyrrolo[3,2-b]quinoxaline derivatives | Designed as Type I1/2 and Type II inhibitors based on X-ray structures. | acs.org |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to validate docking poses and analyze the conformational changes that may occur upon ligand binding.
In the study of pyrrolo[1,2-a]quinoxaline inhibitors of PTP1B, MD simulations were employed to support the binding mode proposed by docking studies. nih.gov These simulations helped to confirm the stability of the inhibitors within the allosteric α3/α6/α7 pocket, providing greater confidence in the predicted interaction. nih.gov However, the study also noted that these particular inhibitors had a high tendency to form stable aggregates, which complicated the interpretation of enzyme inhibition kinetics, underscoring the importance of integrating computational and experimental data. nih.gov
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of molecules. These methods provide insights into orbital energies, charge distribution, and molecular geometry, which are fundamental to understanding reactivity and photophysical behavior.
A detailed photophysical exploration of the pyrrolo[1,2-a]quinoxaline (PQN) core was conducted using experimental methods and Time-Dependent DFT (TDDFT) calculations. acs.org These studies revealed that the PQN scaffold possesses a dual electron donor/acceptor nature. acs.org TDDFT calculations showed that electronic transitions in substituted PQN analogues involve significant intramolecular charge transfer (ICT), which governs their fluorescent properties. acs.org The calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helped to explain the observed solvent-dependent spectral shifts and aggregation-induced emission (AIE) phenomena. acs.org Specifically, the computational studies indicated that the energy gap between the first triplet state (T1) and the ground state (S0) in some derivatives closely matches the energy required to generate reactive oxygen species (ROS), suggesting a potential application in photodynamic therapy. acs.org
For the pyrrolo[1,2-a]quinoxaline scaffold, computational analyses have been performed to support the druggability of its derivatives. nih.gov In the development of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as BTK inhibitors, a lead compound was successfully modified to improve its oral exposure properties, a critical pharmacokinetic parameter. nih.gov This optimization led to a compound with superior in vivo antitumor efficacy compared to the initial lead compound, demonstrating the power of integrating computational predictions with synthetic chemistry. nih.gov
Experimental Techniques for Mechanistic Elucidation
Experimental methods provide the definitive evidence for the mechanisms proposed by computational models. Techniques such as isotope labeling are crucial for tracing reaction pathways and understanding metabolic transformations.
Deuterium (B1214612) labeling is a powerful technique used to elucidate reaction mechanisms and study the metabolism of drugs. acs.org By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track the fate of specific atoms through a reaction or metabolic pathway. This is often achieved by analyzing the products using mass spectrometry. researchgate.net The introduction of deuterium can also alter the rate of bond cleavage (a phenomenon known as the kinetic isotope effect), which provides further mechanistic insight. acs.org
While a specific deuterium labeling study for this compound was not found, a relevant and efficient synthetic route for preparing deuterium-labeled quinoxaline (B1680401) precursors has been reported. In this method, deuterium-labeled 2-quinoxalinecarboxylic acid-d4 and 3-methylquinoxaline-2-carboxylic acid-d4 were synthesized with high isotopic enrichment (99.9% and 99.6%, respectively) using aniline-d5 (B30001) as the labeled starting material. researchgate.net The structures and isotopic abundance were confirmed by NMR and mass spectrometry. researchgate.net This approach demonstrates a viable strategy for introducing deuterium labels into the quinoxaline core, which would be applicable for mechanistic studies of more complex derivatives like this compound.
Enzyme Inhibition Kinetics for Kinetic Parameter Determination
The determination of kinetic parameters is fundamental to understanding the mechanism and potency of enzyme inhibitors. For the broader class of pyrrolo[1,2-a]quinoxalines, studies have been undertaken to evaluate their inhibitory effects on specific enzymes. For instance, a series of pyrrolo[1,2-a]quinoxalines was investigated as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes. nih.gov However, the investigation into their enzyme inhibition kinetics revealed a significant challenge. The compounds displayed a high propensity to form stable aggregates, which led to inconsistent and unreliable results in the kinetic assays. nih.gov This characteristic complicates the determination of classical kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max), as well as the inhibitory constant (K_i).
Specifically for This compound , detailed enzyme inhibition kinetic studies with determined kinetic parameters are not available in the reviewed scientific literature. While derivatives have been synthesized and tested for biological activity, the specific kinetic analysis of the 7-methoxy substituted parent compound remains to be reported.
Cellular Assays for Functional Inhibition (e.g., Nile Red Efflux Assays, Phosphorylation Assays)
Cellular assays are crucial for assessing the functional consequences of a compound's interaction with its molecular target within a biological context.
Nile Red Efflux Assays: There is no specific information available in the scientific literature regarding the use of Nile Red efflux assays to evaluate the activity of This compound . This type of assay is typically employed to identify inhibitors of efflux pumps in microorganisms.
Phosphorylation Assays: Phosphorylation is a key cellular process, and its modulation by small molecules can have significant therapeutic implications. In the context of pyrrolo[1,2-a]quinoxalines, their potential to inhibit kinase activity has been explored. One study revealed that the 4-benzyl derivative of pyrrolo[1,2-a]quinoxaline was capable of inhibiting the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the protein kinase Akt. nih.gov Akt is a central kinase in cell survival and proliferation pathways and is often overactive in cancer. tandfonline.com
Another study on a series of new pyrrolo[1,2-a]quinoxaline derivatives proposed further investigation into their effect on the phosphorylation level of Akt at serine 473 (Ser473) or threonine 308 (Thr308) using Western Blot analysis. tandfonline.com This indicates the recognized potential of this class of compounds to interfere with this critical signaling pathway. However, specific data from phosphorylation assays for This compound itself are not reported in the available literature.
To assess the broader biological impact, some pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to inhibit the proliferation of various human cancer cell lines, including K562 (leukemia), U937 (leukemia), and MCF7 (breast cancer), which are known to have an active phosphorylated form of Akt. tandfonline.com The results for some of the tested derivatives are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| Derivative 1a | K562 | 4.5 |
| Derivative 1h | U937 | 5 |
| Derivative 1h | MCF7 | 8 |
Note: The specific structures of derivatives 1a and 1h are detailed in the source publication and are distinct from this compound. tandfonline.com
Spectroscopic Studies for Molecular Interaction Analysis (e.g., NMR perturbations)
Spectroscopic techniques are invaluable for elucidating the direct molecular interactions between a compound and its biological target. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, can reveal binding events through chemical shift perturbations.
While there are no specific NMR perturbation studies reported in the literature to demonstrate the molecular interactions of This compound with a biological target, NMR data for the characterization of a related compound, this compound-4-thiol, is available. This information confirms the chemical structure of the synthesized molecule but does not provide insights into its binding interactions with proteins or other macromolecules.
Molecular docking and molecular dynamics simulations have been employed for other pyrrolo[1,2-a]quinoxaline derivatives to hypothesize a putative binding mode to the allosteric α3/α6/α7 pocket of PTP1B. nih.gov These computational approaches can complement spectroscopic methods by providing a theoretical model of the interaction at the atomic level. However, direct spectroscopic evidence of these interactions for the 7-methoxy variant is currently lacking.
Advanced Research Directions and Future Perspectives for 7 Methoxypyrrolo 1,2 a Quinoxaline
Development of Novel and Sustainable Synthetic Methodologies.nih.govunisi.it
The synthesis of pyrrolo[1,2-a]quinoxalines, including the 7-methoxy derivative, is an active area of research focused on improving efficiency, cost-effectiveness, and environmental friendliness.
Exploration of New Catalytic Systems and Optimization.nih.govresearchgate.netresearchgate.net
Recent research has focused on developing novel catalytic systems to synthesize pyrrolo[1,2-a]quinoxalines. An eco-friendly approach utilizes a nanostructured pyrophosphate, Na2PdP2O7, as a reusable heterogeneous catalyst for the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This method allows for the synthesis of various quinoxaline (B1680401) derivatives in ethanol (B145695) at room temperature with good to excellent yields and short reaction times. The catalyst has demonstrated excellent recyclability, maintaining its activity after five consecutive cycles.
Another strategy involves an iron-catalyzed method for synthesizing pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers. rsc.org This reaction is noted for its use of an inexpensive iron catalyst and readily available starting materials. rsc.org Furthermore, potassium iodide has been employed as a catalyst in the synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines from benzyl (B1604629) bromides and chlorides, proceeding through a Kornblum-type oxidation mechanism with DMSO as the solvent. researchgate.net Researchers have also developed an efficient Cu(II)-catalyzed direct C–H trifluoromethylation of pyrrolo[1,2-a]quinoxalines.
Achieving Enhanced Regioselectivity and Stereoselectivity in Synthesis.researchgate.net
Achieving regioselectivity is crucial in the synthesis of substituted pyrrolo[1,2-a]quinoxalines to ensure the desired biological activity. An example of excellent regioselectivity is the Cu(II)-catalyzed C1-trifluoromethylation of pyrrolo[1,2-a]quinoxalines, which has been demonstrated to be highly effective. This method provides a direct route to C1-functionalized derivatives, which are of significant interest for medicinal chemistry applications.
Exploration of Undiscovered Biological Activities and Therapeutic Applications.nih.govnih.gov
While the anticancer and anti-inflammatory properties of some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives are established, research is ongoing to uncover new therapeutic applications. A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective Sirt6 activators. Sirt6 activation is a promising target for treating various human diseases.
Specifically, new compounds have been shown to strongly repress LPS-induced proinflammatory cytokine and chemokine production. One derivative, compound 38 , significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM. Another compound, 36 , was found to significantly inhibit the colony formation of cancer cells. These findings suggest that these molecules could be valuable as pharmacological tools or as potential therapeutics for cancer, inflammation, and infectious diseases. Furthermore, analogs of the antimalarial quinoxaline MMV007204 have been synthesized and have shown high activity against both the larval and adult stages of Schistosoma mansoni in vitro.
Deepening Mechanistic Understanding at the Molecular and Cellular Levels.nih.govnih.gov
A deeper understanding of how 7-methoxypyrrolo[1,2-a]quinoxaline and its analogs exert their biological effects is crucial for rational drug design. For the recently identified Sirt6 activators, Sirt6-knockdown experiments have confirmed their on-target effects.
Molecular docking studies have provided insights into the binding interactions. For instance, the protonated nitrogen on the side chain of compound 38 forms π-cation interactions with Trp188, which helps to stabilize the compound within an extended binding pocket of the Sirt6 enzyme. These types of studies are essential for understanding the structure-activity relationships and for designing more potent and selective molecules.
Application in Interdisciplinary Research Fields (e.g., Chemical Biology, Materials Science).researchgate.netnih.gov
The unique properties of the pyrrolo[1,2-a]quinoxaline scaffold extend its potential applications beyond traditional medicinal chemistry into interdisciplinary fields. researchgate.net
In the realm of materials science, quinoxaline derivatives are being explored for their photoelectric properties and have applications in organic electroluminescent devices. researchgate.net The planar, polyaromatic nature of these compounds makes them suitable for such applications. The synthesis of meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins highlights the fusion of this heterocyclic system with porphyrin chemistry, opening avenues for new materials with unique photophysical properties.
Optimization Strategies for Enhanced Potency, Selectivity, and "Druggability".nih.govnih.gov
For the Sirt6 activators, researchers have explored the effects of various substituents on the tricyclic system. For example, keeping the tricyclic ring of a related 4H-benzo[b]pyrrolo[1,2-d] oxazine (B8389632) derivative intact, the introduction of different groups at various positions was evaluated. It was found that an 8-CH3, 8-OCH3, 7-COOCH3, or 1-Br substitution maintained a similar level of potency. Such studies are vital for fine-tuning the molecular structure to achieve the desired biological profile.
Addressing Challenges Related to Molecular Aggregation and Bioavailability for Research Advancement
The therapeutic potential of compounds derived from the pyrrolo[1,2-a]quinoxaline scaffold is a subject of considerable scientific interest. However, the translation of these promising molecules from laboratory discovery to preclinical and clinical evaluation is frequently impeded by significant physicochemical hurdles. Predominant among these are issues of molecular aggregation and poor bioavailability, which can limit a compound's efficacy and complicate the interpretation of research data. For this compound and its analogues, overcoming these challenges is critical for advancing research and development.
Molecular aggregation, the self-association of molecules to form larger clusters, is a common issue for planar, hydrophobic compounds. This phenomenon can lead to limited aqueous solubility, reducing the concentration of the compound available to interact with its biological target. Consequently, this can result in an underestimation of a compound's true potency and lead to inconsistent experimental outcomes.
Bioavailability, which describes the fraction of an administered compound that reaches systemic circulation, is another major challenge. Many potent inhibitors based on heterocyclic scaffolds, including pyrrolo[1,2-a]quinoxalines, exhibit poor oral bioavailability. researchgate.net This is often a direct consequence of low solubility and/or poor absorption across the gastrointestinal tract. Research on a related quinoline (B57606) derivative, for instance, revealed a low oral bioavailability of just 4.24%, severely limiting its therapeutic applicability despite potent biological activity. These challenges necessitate the development of advanced chemical and formulation strategies to unlock the full potential of this class of compounds.
Strategies to Mitigate Aggregation and Enhance Bioavailability
A multi-pronged approach, encompassing both chemical modification and advanced formulation techniques, is essential to address these limitations.
Q & A
Q. Basic Research Focus
- Antifungal assays : Test against Candida albicans via broth microdilution (MIC values <10 µg/mL observed for piperazinyl derivatives ).
- Anticonvulsant screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, as done for structurally similar triazoloquinolines .
- Cytotoxicity profiling : Compare selectivity indices (e.g., IC50 in cancer vs. normal cell lines) .
What analytical techniques are critical for characterizing pyrrolo[1,2-a]quinoxaline derivatives?
Q. Basic Research Focus
- NMR spectroscopy : 1H/13C NMR distinguishes regioisomers (e.g., aromatic proton splitting patterns ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]+ for C16H13N3: m/z 247.29 ).
- X-ray diffraction : Resolve bond-length alternation in the quinoxaline ring (e.g., C–N bonds averaging 1.371 Å ).
How can computational methods aid in optimizing synthetic routes?
Q. Advanced Research Focus
- DFT calculations : Predict transition states for cycloaddition steps (e.g., B3LYP/6-31G* level ).
- Retrosynthetic analysis : Use tools like Pistachio/BKMS_Metabolic databases to propose feasible pathways .
- Machine learning : Train models on reaction databases to predict yields under varying conditions (e.g., solvent polarity, temperature) .
What strategies address low yields in multi-step syntheses of substituted derivatives?
Q. Advanced Research Focus
- Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) during functionalization .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization ).
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 80°C, 20 min ).
How do electronic effects of substituents impact the reactivity of pyrrolo[1,2-a]quinoxaline?
Q. Advanced Research Focus
- Electron-withdrawing groups (EWGs) : Meta-substituted aryl rings (e.g., 4-ClC6H4) enhance electrophilicity, accelerating cycloaddition .
- Steric effects : Bulky substituents at C-3 reduce yields by 15–20% due to hindered dipolarophile approach .
- Hammett studies : Linear free-energy relationships correlate σ values with reaction rates (ρ = +1.2 for aryl substituents ).
What are the stability considerations for storing this compound derivatives?
Q. Basic Research Focus
- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) for hygroscopic derivatives .
- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months ).
How can researchers resolve discrepancies in reported biological activity data?
Q. Advanced Research Focus
- Standardized assays : Adopt CLSI guidelines for antifungal testing to ensure reproducibility .
- Metabolite profiling : Use LC-MS to identify degradation products that may skew results .
- Collaborative validation : Cross-test compounds in multiple labs (e.g., interlaboratory studies for anticonvulsant leads ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
